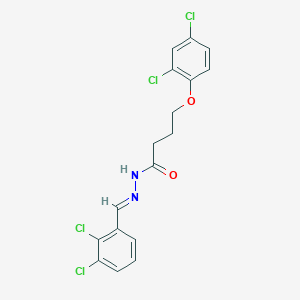

![molecular formula C15H14N2O3 B5601721 4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)

4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including compounds structurally similar to 4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid, often involves strategic functionalization of the nicotinic acid moiety. For example, practical syntheses have been reported for related compounds, highlighting methodologies that could be adapted for this compound. These processes typically involve lithiation, carboxylation, and coupling reactions under palladium-catalyzed conditions, with overall yields demonstrating the efficiency of these synthetic routes (Li et al., 2010).

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction. These analyses reveal the coordination patterns and the geometrical arrangements around the central atom, providing insights into the ligand coordination through different atoms. For compounds with a central metal ion, such as tin(IV), the geometry can be described as trigonal bipyramidal or tetragonal pyramidal, illustrating the complex's structural versatility (Xanthopoulou et al., 2006).

Chemical Reactions and Properties

Nicotinic acid and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include isomerization, catalytic oxidation, and formation of complexes with different metals. Such reactions not only demonstrate the chemical reactivity of nicotinic acid derivatives but also their potential application in catalysis and material science. For instance, the catalytic peroxidation of linoleic acid by complexes of nicotinic acid derivatives illustrates their reactive nature and potential utility in biochemical processes (Xanthopoulou et al., 2006).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystallization behavior, are crucial for understanding their behavior in different environments and applications. Studies on similar compounds reveal how modifications in the molecular structure can affect these properties, influencing the compound's stability, crystallization tendency, and phase behavior. For example, polymorphism and phase behaviors of nicotinic acid derivatives have been investigated, showing how different crystalline forms can exist under varying conditions (Long et al., 2008).

Chemical Properties Analysis

The chemical properties of nicotinic acid derivatives, such as reactivity towards other molecules, binding affinity to metals, and participation in hydrogen bonding, are fundamental aspects of their chemistry. These properties are influenced by the compound's molecular structure, particularly the presence of functional groups that can interact with other entities. Research has shown that nicotinic acid can act as a ligand, affecting the structure and reactivity of other molecules, such as leghemoglobin, demonstrating the wide-ranging chemical properties of these compounds (Appleby et al., 1973).

Propiedades

IUPAC Name |

4-(2-phenylethylcarbamoyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-14(12-7-8-16-10-13(12)15(19)20)17-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHAFUXHYLPXNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)

![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)

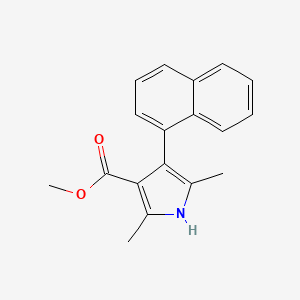

![methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)

![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)

![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)

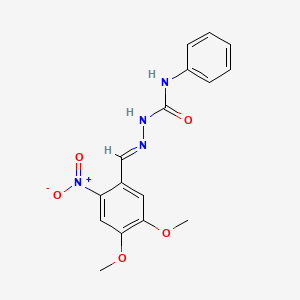

![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)

![benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate](/img/structure/B5601705.png)

![4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5601744.png)